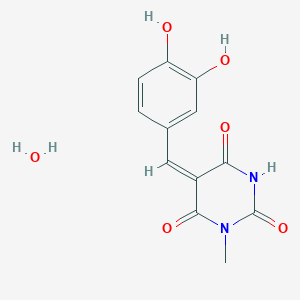![molecular formula C15H16N4O3 B5376951 N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide, also known as NIPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. NIPA is a small molecule that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide is its small size, which allows for easy penetration into cells and tissues. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide also has low toxicity, making it a promising candidate for therapeutic use. However, one of the limitations of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide for therapeutic use.
Synthesis Methods
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide can be synthesized through various methods, including the reaction of 2-nitrophenyl acrylate with 1H-imidazole-1-propylamine in the presence of a catalyst. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide can also be achieved through the reaction of 2-nitrophenyl acrylate with 1H-imidazole-1-propylamine in the presence of a base.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential as a therapeutic agent. N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(17-8-3-10-18-11-9-16-12-18)7-6-13-4-1-2-5-14(13)19(21)22/h1-2,4-7,9,11-12H,3,8,10H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAMXEMZVIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)